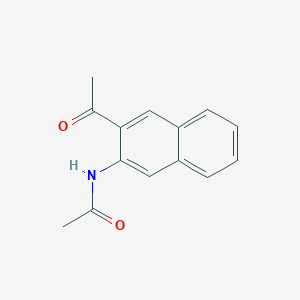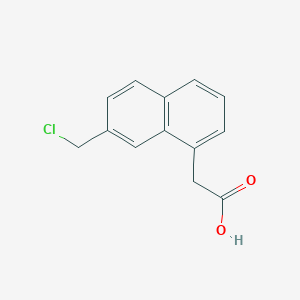
6-Methoxy-2-methyl-1-(propan-2-yl)-1H-indole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-6-methoxy-2-methyl-1H-indole-3-carbonitrile is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-6-methoxy-2-methyl-1H-indole-3-carbonitrile typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the condensation of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the starting materials would include isopropyl-substituted phenylhydrazine and a suitable methoxy-substituted ketone or aldehyde.
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic methods to enhance yield and selectivity. The use of metal catalysts, such as palladium or copper, can facilitate the formation of the indole ring under milder conditions and with higher efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-6-methoxy-2-methyl-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl-containing compounds, while reduction can produce amines or alcohols .
Scientific Research Applications
1-Isopropyl-6-methoxy-2-methyl-1H-indole-3-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of biological pathways and as a probe for investigating enzyme activities.
Medicine: It has potential therapeutic applications due to its biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-Isopropyl-6-methoxy-2-methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activities. This interaction can lead to the inhibition or activation of specific pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-6-methoxy-2-methyl-1H-indole-3-carbonitrile
- 1-Isopropyl-5-methoxy-2-methyl-1H-indole-3-carbonitrile
- 1-Isopropyl-6-methoxy-2-ethyl-1H-indole-3-carbonitrile
Uniqueness
1-Isopropyl-6-methoxy-2-methyl-1H-indole-3-carbonitrile is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl and methoxy groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Properties
CAS No. |
922184-65-4 |
|---|---|
Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
6-methoxy-2-methyl-1-propan-2-ylindole-3-carbonitrile |
InChI |
InChI=1S/C14H16N2O/c1-9(2)16-10(3)13(8-15)12-6-5-11(17-4)7-14(12)16/h5-7,9H,1-4H3 |
InChI Key |
CLCQXLHKBRLARW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(C)C)C=C(C=C2)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


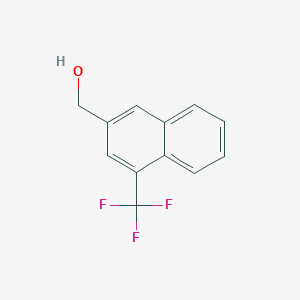


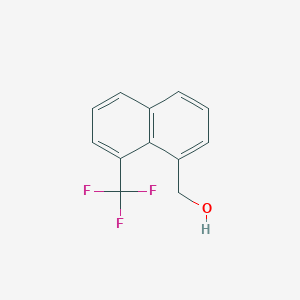
![N-[(Prop-2-en-1-yl)oxy]naphthalene-1-carboxamide](/img/structure/B11879168.png)
![6-Chloro-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B11879182.png)
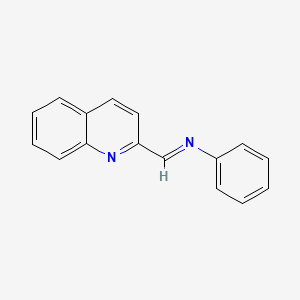
![2-(Hydroxymethyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11879194.png)
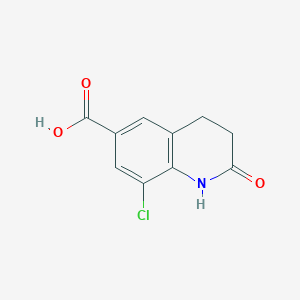
![1-Ethyl-7-methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11879205.png)
